![molecular formula C22H30O2Si B14177795 (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal CAS No. 855256-87-0](/img/structure/B14177795.png)
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a hexanal backbone. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability provided by the TBDPS group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction conditions are generally mild, and the protecting group is introduced through the nucleophilic attack of the alcohol on the electrophilic silicon atom of the TBDPS chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are often added in a controlled manner to prevent side reactions and to maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDPS group can be removed under acidic conditions or by using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Free alcohols after the removal of the TBDPS group.
Wissenschaftliche Forschungsanwendungen
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is used in various scientific research applications, including:
Wirkmechanismus
The mechanism by which (5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing for selective reactions to occur at other functional sites. The molecular targets are typically the hydroxyl groups of alcohols, and the pathways involved include nucleophilic substitution and deprotection reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with less steric bulk compared to TBDPS.
tert-Butyldiphenylsilyl (TBDPS): Offers greater stability against acidic conditions and nucleophiles compared to TBDMS.
Trimethylsilyl (TMS): A smaller silyl protecting group that is more easily removed but offers less protection.
Uniqueness
(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is unique due to the increased steric bulk and stability provided by the TBDPS group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Eigenschaften
CAS-Nummer |
855256-87-0 |
|---|---|
Molekularformel |
C22H30O2Si |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
(5R)-5-[tert-butyl(diphenyl)silyl]oxyhexanal |
InChI |
InChI=1S/C22H30O2Si/c1-19(13-11-12-18-23)24-25(22(2,3)4,20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-10,14-19H,11-13H2,1-4H3/t19-/m1/s1 |
InChI-Schlüssel |
BKVKFFINIXHUHI-LJQANCHMSA-N |
Isomerische SMILES |
C[C@H](CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC(CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1,4-bis[2-[(dimethyloctadecylsilyl)oxy]ethyl]-](/img/structure/B14177712.png)
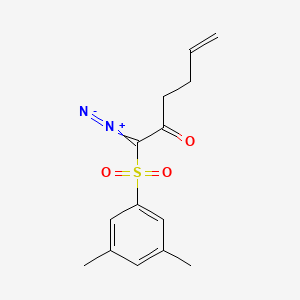
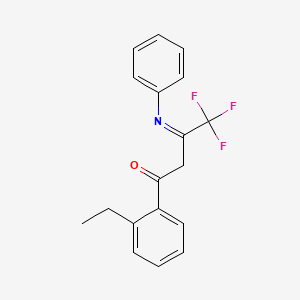
![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)

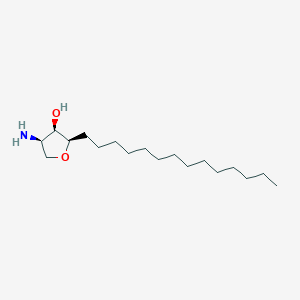
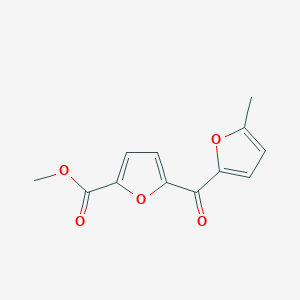

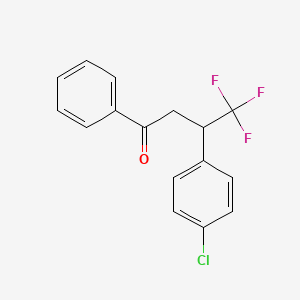
![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
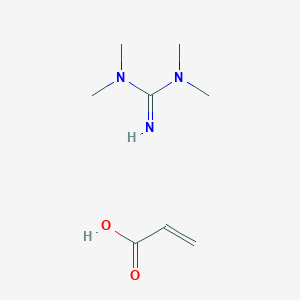
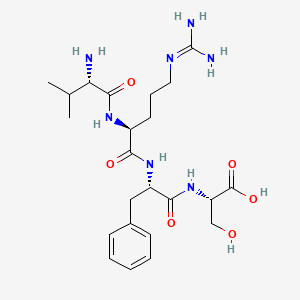
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
